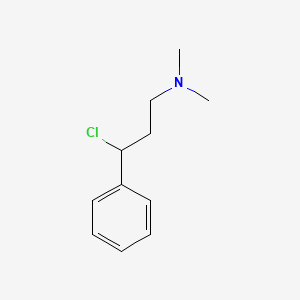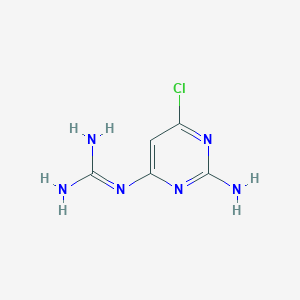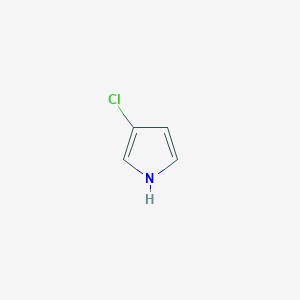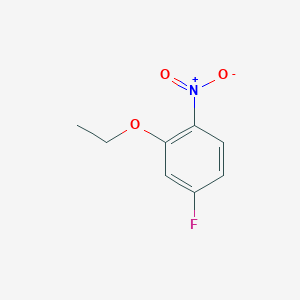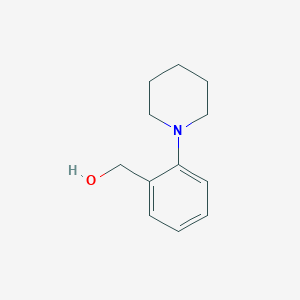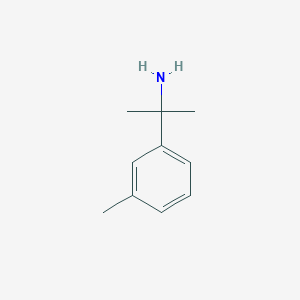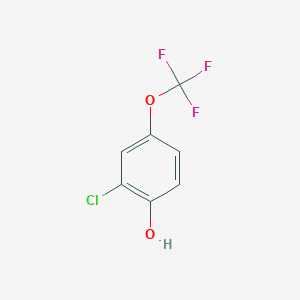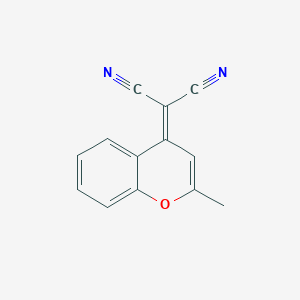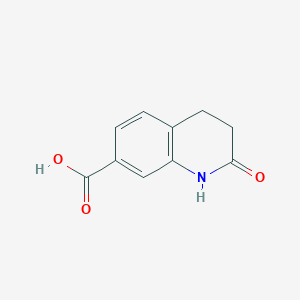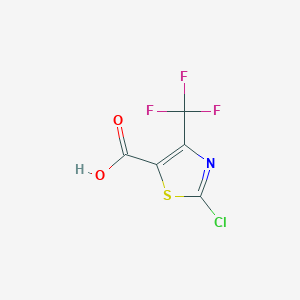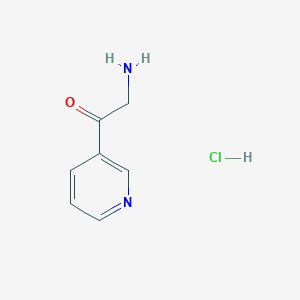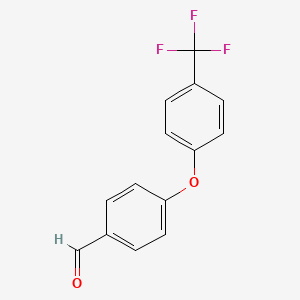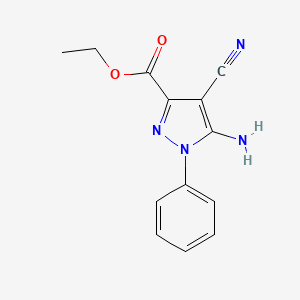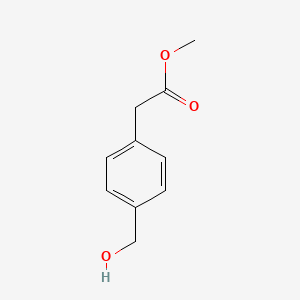
Methyl 2-(4-(hydroxymethyl)phenyl)acetate
Vue d'ensemble
Description
Methyl 2-(4-(hydroxymethyl)phenyl)acetate, also known as 4-hydroxybenzyl methyl acetate, is a synthetic organic compound with a variety of applications in the fields of science and industry. It is a white solid that is soluble in organic solvents, such as ethanol and acetone, and is used as a reagent for chemical synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and cosmetics. In addition, it has been used in the development of new materials, such as polymers, and in the production of dyes and pigments.
Applications De Recherche Scientifique
-
Synthesis of Alkylaminophenol Compounds
- Field : Organic Chemistry
- Application Summary : Methyl 2-(4-(hydroxymethyl)phenyl)acetate is used in the synthesis of a new alkylaminophenol compound .
- Method : The compound is synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid .
- Results : The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
-
Potential Anticancer Properties
- Field : Medical Science
- Application Summary : Sodium 2-[2-(hydroxymethyl)phenyl]acetate, a related compound, is being studied for its anticancer properties.
- Method : The compound is being developed for use as chemotherapeutic agents.
- Results : The research is ongoing, and specific results or outcomes are not mentioned.
-
Chemical Properties
- Field : Chemistry
- Application Summary : Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a chemical compound with the CAS Number: 155380-11-3 . It is a solid at room temperature and has a molecular weight of 180.2 .
- Results : This compound is used in various chemical reactions, but specific applications are not mentioned .
-
Synthesis of Alkylaminophenol Compounds
- Field : Organic Chemistry
- Application Summary : A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, is synthesized using Methyl 2-(4-(hydroxymethyl)phenyl)acetate .
- Method : The compound is synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid .
- Results : The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
-
Chemical Properties
- Field : Chemistry
- Application Summary : Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a chemical compound with the CAS Number: 155380-11-3 . It is a solid at room temperature and has a molecular weight of 180.2 .
- Results : This compound is used in various chemical reactions, but specific applications are not mentioned .
-
Synthesis of Alkylaminophenol Compounds
- Field : Organic Chemistry
- Application Summary : A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, is synthesized using Methyl 2-(4-(hydroxymethyl)phenyl)acetate .
- Method : The compound is synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid .
- Results : The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
Propriétés
IUPAC Name |
methyl 2-[4-(hydroxymethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDQUDYCTIKKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503105 | |
| Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(hydroxymethyl)phenyl)acetate | |
CAS RN |
155380-11-3 | |
| Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

